molecular formula C15H21NO3 B13929126 Benzyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate

Benzyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate

Cat. No.: B13929126
M. Wt: 263.33 g/mol
InChI Key: OEZGRCWZDZMFFV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2), which rapidly provides bis-functionalized azetidines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted azetidines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The strained ring structure of the azetidine moiety allows it to act as a reactive intermediate, facilitating various biochemical reactions. The hydroxyl group and benzyl ester functionality contribute to its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the hydroxy-2-methylpropyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

benzyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate

InChI

InChI=1S/C15H21NO3/c1-15(2,18)8-13-9-16(10-13)14(17)19-11-12-6-4-3-5-7-12/h3-7,13,18H,8-11H2,1-2H3

InChI Key

OEZGRCWZDZMFFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CN(C1)C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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